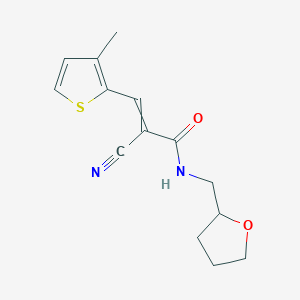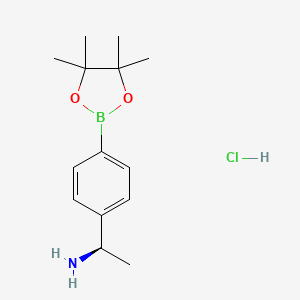
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide, also known as N-(2-chlorophenyl)-4-chloro-3-nitrobenzenesulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known to exhibit antibacterial, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Furthermore, 4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide has been investigated for its potential use as a diagnostic tool for certain diseases, including Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with target enzymes, leading to the inhibition of their activity. This compound is known to bind to the active site of enzymes, preventing the substrate from binding and leading to the inhibition of enzyme activity. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide depend on the specific enzyme being targeted. Inhibition of carbonic anhydrase, for example, can lead to the alteration of pH in the body, leading to a range of physiological effects. Inhibition of enzymes involved in tumor growth can lead to the suppression of cancer cell growth, leading to potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide in lab experiments has several advantages, including its high potency and specificity for target enzymes. However, this compound may also exhibit off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the investigation of 4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide. One potential area of research is the development of anticancer drugs based on the inhibitory activity of this compound. Additionally, the use of this compound as a diagnostic tool for diseases such as Alzheimer's disease could be further investigated. Finally, the optimization of the synthesis method to yield higher purity and yield of the product could lead to increased availability for scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-chlorophenylamine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution of the chlorine atom on the sulfonamide with the amine group on the 2-chlorophenylamine, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the product.
Propiedades
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-9-3-1-2-4-11(9)15-21(19,20)8-5-6-10(14)12(7-8)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLWSBCUSFAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-chlorophenyl)-3-nitrobenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2468168.png)
![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)
![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)
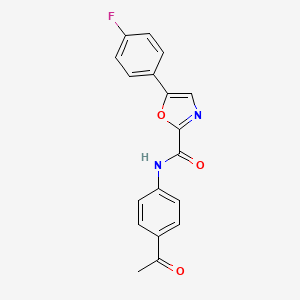
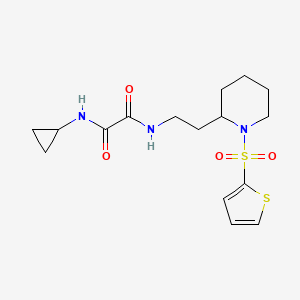
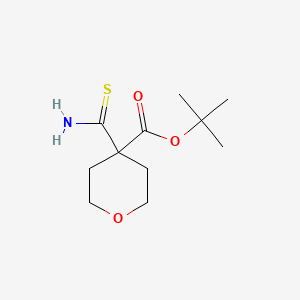

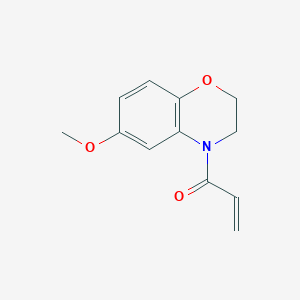
![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)
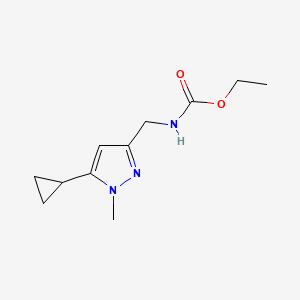
![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)
